molecular formula C14H7BrN2O6 B4942005 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol

3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol

Cat. No.: B4942005
M. Wt: 379.12 g/mol
InChI Key: HSRCLZZBSKZNHY-UHFFFAOYSA-N
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Description

3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom, two nitro groups, and a phenyl group attached to the benzofuran core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol typically involves multiple steps, starting with the formation of the benzofuran core One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagentsFor example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors for better control over reaction conditions and minimizing by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol depends on its specific application. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitro groups can undergo redox cycling, generating reactive oxygen species that damage cellular components. The bromine atom and phenyl group may enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5,7-dinitro-2-phenylbenzofuran
  • 5,7-dinitro-2-phenylbenzofuran
  • 3-bromo-2-phenylbenzofuran

Uniqueness

3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group at the 4-position also adds to its uniqueness, potentially enhancing its solubility and interaction with biological targets .

Properties

IUPAC Name

3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O6/c15-11-10-12(18)8(16(19)20)6-9(17(21)22)14(10)23-13(11)7-4-2-1-3-5-7/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRCLZZBSKZNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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